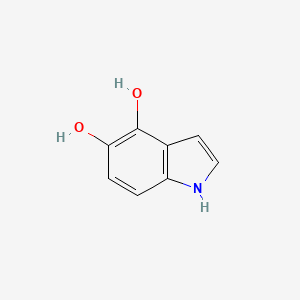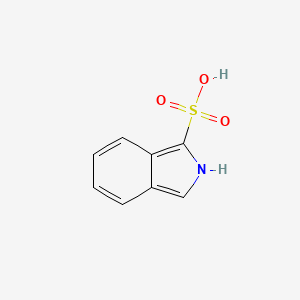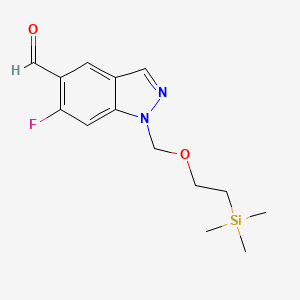
1H-Indole-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-4,5-diol is an organic compound belonging to the class of hydroxyindoles. It is characterized by an indole moiety that carries hydroxyl groups at the 4 and 5 positions. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-4,5-diol can be synthesized through various methods. One common approach involves the hydroxylation of indole derivatives. For instance, the Fischer indole synthesis is a well-known method where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form indoles . Subsequent hydroxylation can be achieved using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, oxidation, and purification steps to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-4,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming indole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfonyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Quinones, hydroxylated indoles.
Reduction: Dehydroxylated indoles.
Substitution: Halogenated, sulfonated, and other substituted indoles.
Scientific Research Applications
1H-Indole-4,5-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-4,5-diol involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, receptor agonist or antagonist, and participate in redox reactions. The compound’s hydroxyl groups play a crucial role in its reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
1H-Indole-4,5-diol can be compared with other hydroxyindoles and indole derivatives:
Properties
CAS No. |
412029-30-2 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1H-indole-4,5-diol |
InChI |
InChI=1S/C8H7NO2/c10-7-2-1-6-5(8(7)11)3-4-9-6/h1-4,9-11H |
InChI Key |
RTTHZDANMGTYSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13114406.png)





